2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile
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Overview
Description
MK-8133 is an orexin-2 selective receptor antagonist with favorable development properties. Antagonism of orexin receptors has shown clinical efficacy as a novel paradigm for the treatment of insomnia and related disorders.
Scientific Research Applications
Antimicrobial Applications
Pyrimidine carbonitrile derivatives have demonstrated significant antimicrobial properties. The synthesis of various pyrimidine carbonitriles and their evaluation against bacterial and fungal strains have shown potential in inducing bacterial cell membrane rupture and disintegration. These compounds exhibit antimicrobial activity by interacting with the bacterial cell membrane, leading to cell leakage and morphological changes in both Gram-positive and Gram-negative bacteria as confirmed by molecular docking studies and field emission scanning electron microscopy (Radhika Bhat & N. Begum, 2021).
Synthesis and Characterization
Research has also focused on the innovative synthesis of pyrimidine carbonitriles through one-pot reactions and their self-assembly properties. Studies on the synthesis of 2-aminopyrimidinones illustrate the utility of these compounds in forming complex molecular structures that exhibit self-assembly and hydrogen bonding, providing a basis for further chemical and pharmacological research (M. Bararjanian, S. Balalaie, F. Rominger, & Sanaz Barouti, 2010).
Pharmacological Activities
Further studies have explored the anti-cancerous properties of substituted chromene compounds synthesized through reactions involving pyrimidine carbonitriles. These compounds have shown potential analgesic, anticonvulsant, and anti-inflammatory activities, suggesting a promising area for the development of new therapeutic agents (A. Abdelwahab & Salma Ashraf Hassan Fekry, 2022).
Properties
CAS No. |
1431472-56-8 |
---|---|
Molecular Formula |
C23H21N5O2 |
Molecular Weight |
399.454 |
IUPAC Name |
2-[6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
InChI |
InChI=1S/C23H21N5O2/c1-16-7-8-18(30-21-13-17(14-24)9-12-25-21)15-28(16)23(29)20-6-3-2-5-19(20)22-26-10-4-11-27-22/h2-6,9-13,16,18H,7-8,15H2,1H3 |
InChI Key |
MMRBNOXAAQLWLU-SJLPKXTDSA-N |
SMILES |
CC1CCC(CN1C(=O)C2=CC=CC=C2C3=NC=CC=N3)OC4=NC=CC(=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK-8133; MK 8133; MK8133. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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